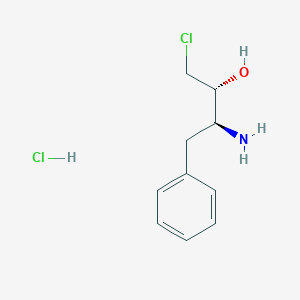
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry and functional groups make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride typically involves the stereoselective reduction of a precursor compound. One common method includes the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. The reaction conditions often involve low temperatures and specific solvents to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino or chloro groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2R,3S)-2-(Benzo[d]imidazolylpropyl)piperidin-3-ol derivatives: These compounds share similar stereochemistry and functional groups.
(2R,3S)-Nadolol Enantiomers: These compounds have similar chiral centers and are used in pharmaceutical applications.
Uniqueness
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride is unique due to its specific combination of amino, chloro, and phenyl groups, which confer distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.
属性
分子式 |
C10H15Cl2NO |
|---|---|
分子量 |
236.13 g/mol |
IUPAC 名称 |
(2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7,12H2;1H/t9-,10-;/m0./s1 |
InChI 键 |
UUFFFFLPZDDWLI-IYPAPVHQSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](CCl)O)N.Cl |
规范 SMILES |
C1=CC=C(C=C1)CC(C(CCl)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


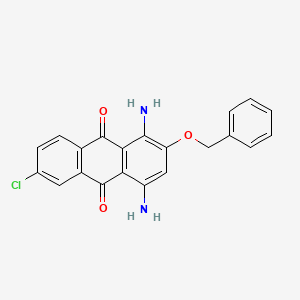

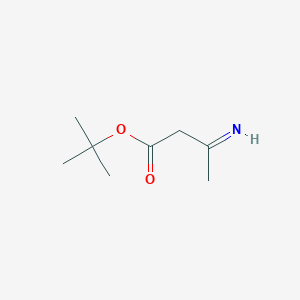
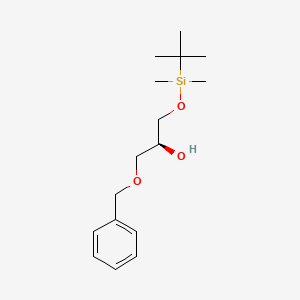
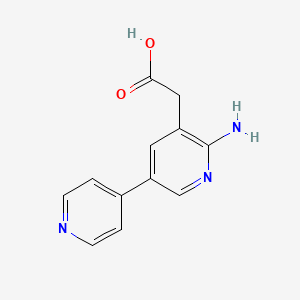
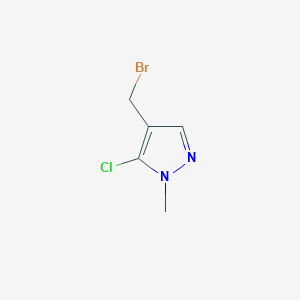
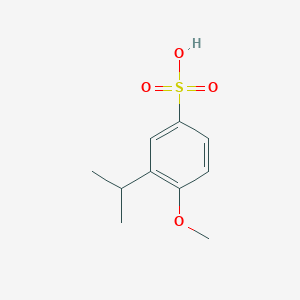
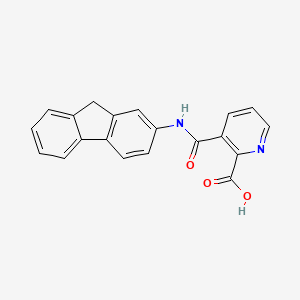
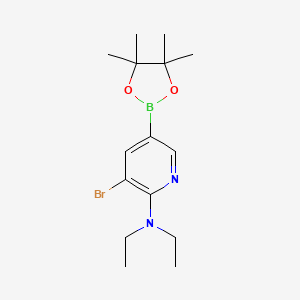
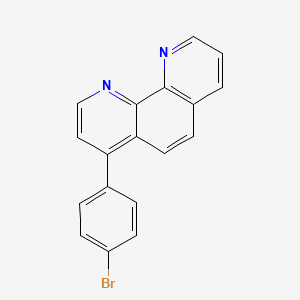
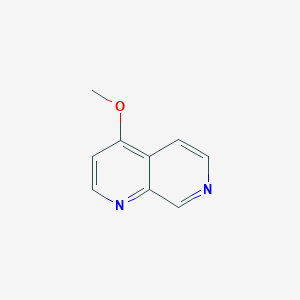
![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)
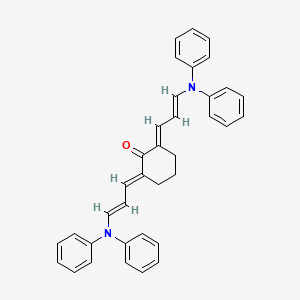
![9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer](/img/structure/B13134570.png)
